Magnesium methacrylate

Description

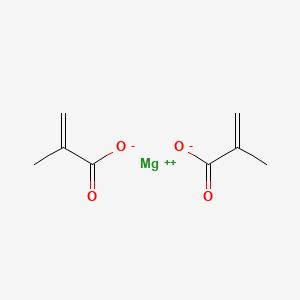

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBOAIYHPIPCBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221184 | |

| Record name | Magnesium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7095-16-1 | |

| Record name | Magnesium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007095161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursor Chemistry

Conventional Synthetic Routes to Magnesium Methacrylate (B99206)

The most direct methods for synthesizing magnesium methacrylate involve the reaction of methacrylic acid with a suitable magnesium-containing base.

The primary conventional route for producing this compound is through the reaction of methacrylic acid with magnesium compounds such as magnesium oxide or magnesium hydroxide (B78521). ontosight.ai This acid-base reaction results in the formation of this compound and water. The mechanism involves the displacement of the acidic protons from the carboxylic acid groups of two methacrylic acid molecules by a single magnesium ion, forming a salt. vulcanchem.com This straightforward synthesis is a common method for obtaining the this compound monomer.

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Methacrylic Acid | Magnesium Oxide | This compound | Water |

| Methacrylic Acid | Magnesium Hydroxide | This compound | Water |

In the context of catalysis, specific forms of this compound can be employed. For instance, in certain transesterification reactions to produce (meth)acrylic acid esters, this compound is used as a catalyst. googleapis.com The efficiency and rate of such reactions can be influenced by the presence and concentration of the catalyst, highlighting the importance of stoichiometry in specific applications beyond simple monomer synthesis. googleapis.com

Advanced Synthesis of Organomagnesium Initiators

Organomagnesium compounds are pivotal as initiators in the anionic polymerization of methacrylates, such as methyl methacrylate (MMA). Their structure and composition significantly influence the polymerization process and the properties of the resulting polymer.

Grignard reagents (RMgX) are well-documented initiators for the anionic polymerization of methacrylates. dtic.mil Various Grignard reagents have been studied, including ethylmagnesium bromide (C2H5MgBr) and phenylmagnesium bromide (C6H5MgBr). dtic.milresearchgate.net

Research has shown that the choice of the Grignard reagent and the polymerization temperature can control the stereoregularity of the resulting poly(methyl methacrylate) (PMMA). researchgate.net For instance, using bulky Grignard reagents like t-butylmagnesium bromide (t-BuMgBr) or phenylmagnesium bromide in toluene (B28343) at low temperatures (e.g., -78°C) can lead to highly isotactic PMMA (up to 99%). researchgate.netresearchgate.net The mechanism of stereospecific polymerization with phenylmagnesium bromide has been found to differ at temperatures above and below approximately 266°K. researchgate.net However, Grignard reagents are subject to the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂), which can result in multiple active species, complicating the initiation and propagation steps and often leading to polymers with a broad molecular weight distribution. researchgate.net

Table 2: Grignard Reagents in Methyl Methacrylate (MMA) Polymerization

| Initiator | Monomer | Solvent | Key Finding |

| Phenylmagnesium Bromide (C₆H₅MgBr) | MMA | Toluene | Produces highly isotactic PMMA; mechanism is temperature-dependent. researchgate.net |

| t-Butylmagnesium Bromide (t-BuMgBr) | MMA | Toluene | Achieves isospecific living anionic polymerization. researchgate.net |

| Ethylmagnesium Bromide (C₂H₅MgBr) | Ferrocenylmethyl Methacrylate | Not Specified | Readily initiated polymerization. dtic.mil |

Dialkyl magnesium compounds (R₂Mg), such as dibutylmagnesium (B73119) (MgnBu₂), are also utilized as initiators in methacrylate polymerization. acs.orgresearchgate.net These compounds are often components of more complex initiating systems. For example, dibutylmagnesium is a key reactant in the formation of mixed lithium-magnesium and sodium-magnesium complexes that show high efficiency in MMA polymerization. acs.orgresearchgate.net The symmetrical nature of dialkyl magnesium compounds can be advantageous in certain polymerization systems. It has been shown in studies with tert-butylmagnesium chloride that the symmetrical form of the Grignard reagent (dialkylmagnesium) is the species efficient in initiating polymerization. researchgate.net

Advanced initiator systems involving heterometallic complexes of magnesium with alkali metals have been developed for highly controlled polymerization of methyl methacrylate. acs.orgresearchgate.netelectronicsandbooks.com These include unusual structures like the dimeric lithium n-butylmagnesium complex [(EDBP)Mg(µ₂-nBu)Li(Et₂O)]₂ and the sodium-magnesium complex [(EDBP)Na(Et₂O)MgnBu]₂. acs.orgresearchgate.netelectronicsandbooks.com

These complexes have demonstrated remarkable efficiency as initiators for the highly isospecific polymerization of MMA. electronicsandbooks.comfigshare.com For example, n-butylmagnesium–lithium or sodium aryloxide complexes can initiate polymerization at -30 °C, yielding polymers with high isotacticity ([mm] = 95.4–96.1%) and narrow molecular weight distributions. rsc.org The synthesis of these complexes involves reacting compounds like 2,2′-ethylidenebis(4,6-di-tert-butylphenol) (EDBP-H₂) with organolithium reagents and dialkylmagnesium compounds in a stoichiometric manner. acs.orgresearchgate.netelectronicsandbooks.com The cooperative effect between the different metals in these complexes is believed to contribute to their high stereoselectivity and polymerization control. rsc.org

Role of Sterically Bulky Ligands in Initiator Synthesis

Sterically bulky ligands play a pivotal role in the synthesis and function of initiators for methacrylate polymerization, including those based on magnesium. These large chemical groups are attached to the metal center of the initiator or catalyst and are instrumental in controlling the polymerization process. Their size can prevent undesirable side reactions, enhance catalyst stability, and influence the stereochemistry of the resulting polymer chain.

The choice of supporting ligands on the central metal is critical to the catalytic behavior of the complexes. google.com For alkaline earth metals like magnesium, the use of sterically demanding ligands is an effective method to direct the Schlenk equilibrium, favoring the formation of specific active species. rsc.org Research has shown that magnesium complexes featuring bulky β-diiminate (BDI) or bisphenoxide ligands are effective for the controlled polymerization of methacrylates. rsc.orgnih.gov For instance, a binuclear magnesium complex with a BDI ligand demonstrated excellent activity for the living polymerization of methyl methacrylate, achieving high monomer conversion in minutes with narrow molecular weight distributions. rsc.org

The steric hindrance provided by these ligands, such as 2,6-di-tert-butyl-p-cresol (BHT) or 6,6′-(propane-2,2′-diyl)bis(2,4-di-tert-butylphenol) (PBTP-H2), creates a well-defined coordination sphere around the magnesium center. nih.gov This controlled environment can prevent the aggregation of catalytic species and regulate the approach of the monomer, leading to more controlled polymerization. In some cases, increasing the steric bulk of the ligand framework can lead to the formation of unusual, coordinatively unsaturated trigonal magnesium systems. researchgate.net However, there is a balance to be struck, as excessive steric bulk can also hinder monomer coordination and reduce the rate of polymerization. rsc.org

Table 1: Influence of Sterically Bulky Ligands on Magnesium-Based Initiators for Methacrylate Polymerization

| Ligand Type | Example Ligand | Metal Center | Observed Effect on Polymerization/Catalysis | Reference(s) |

| Bisphenoxide | 2,6-di-tert-butyl-p-cresol (BHT) | Magnesium (Mg) | Acts as an efficient and chemoselective catalyst for transesterification of methyl methacrylate (MMA). | nih.gov |

| Bisphenoxide | 6,6′-(propane-2,2′-diyl)bis(2,4-di-tert-butylphenol) (PBTP) | Magnesium (Mg) | Shows significantly higher catalytic activity for MA transesterification compared to Mg(BHT)2, attributed to bidentate ligation. | nih.gov |

| β-diiminate (BDI) | CH[C(CH₃)N-DIPP]₂ (DIPP=2,6-diisopropylphenyl) | Magnesium (Mg) | Enables living polymerization of MMA with excellent control over molecular weight and high syndiotacticity. | rsc.org |

| β-diiminate (BDI) | Super bulky DIPeP BDI ligand | Magnesium (Mg) | Can stabilize dimeric Mg-Mg bonded species; steric bulk influences the stability of radical intermediates. | acs.org |

| Bis(phenol) | 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (EDBP-H₂) | Lithium-Magnesium (Li-Mg) | Forms mixed-metal complexes that act as highly isospecific initiators for MMA polymerization. | google.com |

Preparation of this compound-Containing Composite Systems

This compound is a key component in the fabrication of advanced composite materials, where it functions as a reinforcing agent or a reactive filler. Its incorporation into polymer matrices can be achieved through several methods, each designed to optimize the dispersion and interaction of the methacrylate salt within the host polymer, thereby enhancing the final properties of the composite.

In-situ Preparation in Elastomer Matrices

The in-situ preparation of this compound within an elastomer matrix is a powerful technique for creating highly reinforced rubber composites. rsc.orgtandfonline.com This method involves the reaction of precursors, such as magnesium oxide and methacrylic acid, directly within the rubber during processing, typically in an internal mixer. koreascience.kr The this compound is formed and simultaneously polymerizes during the peroxide-induced vulcanization of the rubber. researchgate.netjst.go.jp This process can lead to the formation of ionic crosslinks in addition to covalent crosslinks, significantly improving the mechanical properties of the elastomer. koreascience.kr

Research on low-temperature-grade hydrogenated acrylonitrile (B1666552) butadiene rubber (LTG-HNBR) has shown that in-situ polymerized this compound can act as a reinforcing agent. rsc.org The cation (Mg²⁺) influences how the unsaturated metal methacrylate (UMM) self-polymerizes and grafts onto the rubber chains. rsc.org Studies comparing in-situ preparation with the direct addition of pre-synthesized this compound have found that the in-situ method results in superior reinforcement. This is often attributed to the much finer and more uniform dispersion of the reinforcing poly(this compound) domains within the rubber matrix. jst.go.jpscispace.com The "dissolving-diffusion" model suggests that even if the initial precursors are not perfectly dispersed, the subsequent in-situ polymerization reaction drives the diffusion of monomers, leading to a uniform nano-dispersion. researchgate.netscispace.com This enhanced dispersion maximizes the filler-rubber interaction, leading to notable improvements in tensile strength, modulus, and hardness of the vulcanizates. tandfonline.comresearchgate.net

Table 2: Comparison of In-situ vs. Direct Addition of Metal Methacrylates in Elastomers

| Property | In-situ Prepared Metal Methacrylate | Directly Added Metal Methacrylate | Primary Reason for Difference | Reference(s) |

| Dispersion | Fine, uniform nano-dispersion | Larger agglomerates, less uniform | In-situ reaction breaks down initial particles and promotes diffusion ("dissolving-diffusion" model). | tandfonline.comscispace.com |

| Tensile Strength | Significantly higher | Lower | Better dispersion and interfacial adhesion enhance stress transfer from the rubber matrix to the reinforcing particles. | koreascience.krresearchgate.net |

| Tear Strength | Improved | Less improvement | Formation of ionic crosslinks and nanophase reinforcement. | koreascience.kr |

| Hardness | Increased | Moderate increase | Higher crosslink density and reinforcing effect of well-dispersed particles. | researchgate.net |

Solution-Based Incorporation Techniques

Solution-based methods, such as solution casting or blending, provide a versatile route for incorporating magnesium-containing compounds into a polymer matrix to form a composite. researchgate.netresearchgate.net In a typical solution casting process, a polymer, such as poly(methyl methacrylate) (PMMA), is dissolved in a suitable solvent like chloroform (B151607) or dimethylformamide (DMF) to create a polymer solution. researchgate.netresearchgate.net Concurrently, the filler, in this case, a magnesium compound, is dispersed in the same or a compatible solvent, often with the aid of ultrasonication to ensure homogeneity. researchgate.net The two solutions are then combined and stirred vigorously to achieve a uniform blend. researchgate.net Finally, this homogeneous mixture is cast onto a substrate (e.g., a glass plate) and the solvent is slowly evaporated, leaving behind a solid composite film. researchgate.netresearchgate.netwu.ac.th

This technique has been successfully used to fabricate PMMA-Magnesium Oxide (MgO) nanocomposite films, where MgO nanoparticles are dispersed within the PMMA matrix. researchgate.netresearchgate.net Similarly, polymer blend electrolytes containing magnesium salts like magnesium trifluoromethanesulfonate (B1224126) have been prepared using the solution casting technique to create ion-conducting membranes. wu.ac.thbohrium.com The key advantage of this approach is the potential for achieving a high degree of dispersion of the filler at a molecular or nanoscale level, which is crucial for maximizing the material's optical, thermal, or electrical properties. researchgate.netbohrium.com The properties of the final composite, such as surface roughness and refractive index, can be tuned by varying the weight percentage of the magnesium compound added. researchgate.net

Surface Functionalization and Grafting Approaches

Surface functionalization and grafting are advanced techniques used to create robust composite materials by covalently bonding polymer chains to the surface of a filler particle. This "grafting to" or "grafting from" approach ensures a strong interface between the inorganic filler and the organic polymer matrix, significantly improving dispersion and load transfer.

In this context, particles containing magnesium, such as magnesium hydroxide or magnesium ferrite (B1171679), can be surface-modified to facilitate the grafting of methacrylate-based polymers. researchgate.netuh.edu A common strategy involves a two-step process. First, the nanoparticle surface is functionalized with a coupling agent that introduces a reactive group, such as a vinyl (C=C) or methacrylate group. acs.orguh.edu For example, silica-coated magnesium ferrite (MgFe₂O₄@SiO₂) nanoparticles can be treated with 3-methacryloxypropyltrimethoxysilane (MPS), which anchors methacrylate functionalities to the surface. uh.edu

In the second step, a polymerization reaction is initiated from these surface-bound groups. uh.edu This can involve the radical polymerization of a monomer like cysteine methacrylate or methyl methacrylate, causing polymer chains to grow directly from the particle surface. uh.edunih.gov This method has been used to graft poly(cysteine methacrylate) onto magnesium ferrite nanoparticles and poly(methyl methacrylate) (PMMA) onto silica (B1680970) nanoparticles. uh.edunih.govresearchgate.net The resulting core-shell structure, with an inorganic core and a grafted polymer shell, leads to hydrophobic nanoparticles with excellent compatibility and dispersibility in organic media. researchgate.net

Table 3: Methodologies for Surface Grafting of Methacrylates on Nanoparticles

| Nanoparticle Core | Surface Functionalization Agent | Grafted Polymer | Polymerization Method | Purpose/Outcome | Reference(s) |

| Magnesium Hydroxide (Mg(OH)₂) | Oleic Acid (OA) | Poly(methyl methacrylate) (PMMA) | Dispersion polymerization | To create hydrophobic nanoparticles with improved compatibility in organic phases. | researchgate.net |

| Magnesium Ferrite (MgFe₂O₄) | 3-methacryloxypropyltrimethoxysilane (MPS) | Poly(cysteine methacrylate) (PCysMA) | Radical polymerization | To create nanocomposites for pH-tunable selective adsorption of dyes. | acs.orguh.edu |

| Silica (SiO₂) | 3-methacryloxypropyldimethylchlorosilane | Poly(methyl methacrylate) (PMMA) | RAFT polymerization | To create well-defined nanocomposites with controlled molecular weight and improved mechanical properties. | researchgate.net |

| Silica (SiO₂) | (none specified, uses surface radicals) | Poly(methyl methacrylate) (PMMA) | UV-induced graft polymerization | To form near-monodisperse organic-inorganic nanocomposites without homopolymerization. | nih.gov |

Polymerization Mechanisms and Kinetics

Anionic Polymerization Initiated by Organomagnesium Compounds

The polymerization of methacrylate (B99206) monomers using organomagnesium initiators is distinguished by the stability and persistence of the active centers. tandfonline.comtandfonline.com This behavior deviates from classical anionic systems and suggests a more intricate mechanism involving covalent metal-carbon bonds. tandfonline.comtandfonline.comresearchgate.net

The stereospecific polymerization of methyl methacrylate (MMA) initiated by organomagnesium compounds, particularly Grignard reagents, has been a subject of extensive research. researchgate.netcore.ac.uk The resulting polymer's stereochemistry—whether it is isotactic, syndiotactic, or stereoblock—is highly dependent on several factors that influence the propagation step. researchgate.netcore.ac.uk The mechanism is believed to involve the coordination of the monomer to the active center, which guides the stereochemistry of the incoming monomer unit. tandfonline.comtandfonline.com

Polymerization temperature is a critical parameter that significantly affects the stereoregularity of the resulting polymer. researchgate.netdoaj.org Studies have shown that the polymerization mechanism can differ at temperatures above and below approximately 266°K (-7°C). researchgate.net For instance, in the polymerization of methyl methacrylate initiated by phenylmagnesium bromide, a noticeable change in the polymerization mechanism is observed around this temperature. researchgate.net

Generally, lower polymerization temperatures tend to favor the formation of syndiotactic polymers in anionic polymerization. core.ac.uk However, with certain organomagnesium initiators, highly isotactic polymers can be obtained even at low temperatures, such as -78°C. mdpi.com For example, the polymerization of MMA with t-butylmagnesium bromide in toluene (B28343) at -78°C yields highly isotactic poly(methyl methacrylate) (PMMA). mdpi.com Conversely, increasing the polymerization temperature can lead to a decrease in isotacticity. scispace.com

Table 1: Effect of Polymerization Temperature on the Tacticity of PMMA Initiated by n-BuLi

| Polymerization Temperature (°C) | Yield (%) | Isotactic (I) | Heterotactic (H) | Syndiotactic (S) |

|---|---|---|---|---|

| -78 | 75.2 | 0.58 | 0.30 | 0.12 |

| -60 | 85.1 | 0.49 | 0.32 | 0.19 |

| -45 | 92.5 | 0.35 | 0.36 | 0.29 |

| -30 | 88.4 | 0.22 | 0.41 | 0.37 |

Data sourced from studies on the polymerization of methyl α-phenylacrylate, which provides insights applicable to methacrylate polymerization. scispace.com

The structure of the alkyl group in the organomagnesium initiator plays a crucial role in determining the stereoregularity of the polymer. researchgate.netcore.ac.uk Branched-alkyl Grignard reagents, such as isobutyl-, secondary-butyl-, and t-butylmagnesium halides, are known to produce isotactic polymers. researchgate.netcore.ac.uk In contrast, straight-chain alkyl Grignard reagents typically yield stereoblock polymers. researchgate.net The steric bulk of the alkyl group appears to be a determining factor, with bulkier groups like phenyl or t-butyl magnesium halides providing highly isotactic polymers. researchgate.net

Organic additives can also significantly influence the stereospecificity of the polymerization. researchgate.net The addition of donor solvents like tetrahydrofuran (B95107) (THF) can alter the nature of the active center. As the content of THF decreases, the polymer structure can shift from stereoblock to more isotactic-like when using Grignard reagents. researchgate.net The presence of certain amines, such as diphenylamine (B1679370) and diethylamine, has been found to promote the formation of isotactic polymer. researchgate.net

Table 2: Influence of Initiator Alkyl Group on PMMA Tacticity

| Initiator | Polymer Tacticity |

|---|---|

| t-Butylmagnesium Bromide | Highly Isotactic researchgate.netmdpi.com |

| Phenylmagnesium Bromide | Isotactic (at >0°C) researchgate.net |

| Isobutylmagnesium Bromide | Isotactic core.ac.uk |

Evidence suggests that the active centers in the polymerization of methacrylates initiated by organomagnesium compounds are not simple ion pairs but rather covalent magnesium-carbon bonds. tandfonline.comtandfonline.comresearchgate.net This hypothesis is supported by the remarkable persistence and stability of these active centers. tandfonline.comtandfonline.comresearchgate.net Further evidence comes from stereochemical studies indicating that the α-carbon of the monomer adopts the tetrahedral configuration it will have in the polymer chain as it becomes the active chain end. tandfonline.comtandfonline.comresearchgate.net This suggests a more structured and less fleeting active species than a simple carbanion.

The polymerization kinetics also support this model. The observed rate equations differ significantly from those of typical anionic polymerizations, pointing towards a pseudo-anionic mechanism where the active center is a covalent magnesium-carbon bond. tandfonline.com

Kinetic evidence strongly supports the idea that the monomer complexes to the active center before propagation. tandfonline.comresearchgate.nettandfonline.com The polymerization kinetics shift from an internal zero-order with respect to the monomer to a first-order dependence as the temperature increases, which is consistent with a mechanism involving a monomer-active center complex. tandfonline.com This complexation step is crucial for the stereochemical control of the polymerization. The vacant coordination sites on the magnesium atom can be occupied by the monomer, solvent molecules, or carbonyl groups from the polymer chain. tandfonline.com The steric constraints imposed on a monomer approaching the magnesium atom in the active center are believed to be responsible for guiding the stereospecific insertion of the monomer unit. tandfonline.com

While the complexing of the monomer to the active center is a key feature, the intramolecular complexing of the penultimate or antepenultimate carbonyl group of the growing polymer chain to the magnesium atom is not considered a prerequisite for achieving isotactic polymerization. tandfonline.comtandfonline.comresearchgate.net Although such intramolecular chelation may play a role in controlling the configuration of the β-carbon in the polymer backbone, the primary stereocontrol for isotactic placement is thought to arise from other factors. tandfonline.comtandfonline.comresearchgate.net The stereospecificity is more likely dictated by the structure of the active center itself and how it orients the incoming monomer. tandfonline.com The proportions of different types of active centers, which are established during the initiation phase, are what primarily determine the final structure of the polymer. tandfonline.com

Kinetics of Methyl Methacrylate Polymerization

While the user requested information focusing solely on magnesium methacrylate, the provided outline is structured around the well-documented kinetics of methyl methacrylate (MMA). Research specifically detailing the polymerization kinetics of this compound under this exact framework is sparse. The following sections adapt the provided structure, incorporating available data for this compound and noting where information is primarily derived from related systems.

Rate and Degree of Polymerization Relationships

In polymerization reactions, the rate of polymerization (Rp) and the number-average degree of polymerization (DPn) are critical parameters. For methacrylate polymerizations initiated by organomagnesium compounds like Grignard reagents, the relationships can deviate from typical anionic polymerization. For instance, studies on MMA with butylmagnesium bromide initiators have shown that at low temperatures (≤ 230 K), the rate of polymerization is directly proportional to both the initial initiator and initial monomer concentrations. rsc.org The degree of polymerization is proportional to the monomer conversion and inversely proportional to the initial initiator concentration. rsc.orgresearchgate.net

In the context of this compound (MDMA) used as a reinforcing filler in materials like ethylene-vinyl acetate (B1210297) rubber (EVM), the polymerization of MDMA occurs in situ during vulcanization. researchgate.net The mechanical properties, such as modulus and tensile strength, increase significantly with higher loadings of MDMA, which suggests an increase in crosslink density and thus, polymerization of the methacrylate groups. researchgate.net This indicates that the extent of polymerization is directly related to the concentration of the monomer (MDMA) available in the system.

Initiator-Monomer Complex Formation

Propagation Reaction through Monomer-Propagating Chain-End Complex

The propagation step in these systems is believed to proceed through a complex formed between the incoming monomer and the propagating chain-end. rsc.orgresearchgate.net This mechanism is a departure from simpler models where the chain-end directly attacks a monomer molecule. The active center at the propagating chain end is thought to be a covalent magnesium-carbon bond. tandfonline.com For this compound, it is understood that the double bonds within the monomer react during peroxide curing, leading to polymerization and the formation of ionic crosslinks within the polymer matrix. researchgate.net The structure of the polymer terminus, influenced by the metal cation (like Mg2+), is expected to significantly affect stereoselectivity during polymerization. scispace.comanu.edu.au

Effect of Initiator Concentration

The concentration of the initiator has a direct impact on both the rate of polymerization and the final molecular weight of the polymer. In redox-initiated polymerization of methacrylates, increasing the initiator concentration leads to a higher number of generated radicals and a faster polymerization rate. nih.govresearchgate.net Consequently, the molecular weight of the resulting polymer tends to decrease with higher initiator concentrations. researchgate.net In systems involving organomagnesium initiators, the rate of polymerization for MMA has been found to be proportional to the initiator concentration. rsc.orgresearchgate.net Similarly, for the polymerization of MMA using atom transfer radical polymerization (ATRP), the theoretical number-average molecular weight (Mn) is determined by the initial concentration ratio of the monomer to the initiator. sigmaaldrich.com

Temperature Dependence of Polymerization Kinetics

Temperature is a critical variable in methacrylate polymerization. The rate of polymerization generally increases with temperature up to a certain point. tue.nlresearchgate.net For dimethacrylates, the maximum polymerization rate is observed around 160°C; above this, depropagation (the reverse of polymerization) becomes significant and the rate decreases. tue.nl The thermal stability of the resulting polymer is also heavily influenced by the polymerization temperature. researchgate.net In studies of MMA polymerization with a phenylmagnesium bromide initiator, the entire polymerization mechanism was found to differ at temperatures above and below approximately 266°K (-7°C). researchgate.net This highlights the profound effect temperature has on the reaction pathway.

The following table shows the effect of temperature on the polymerization of MMA in the presence of magnesium bromide (MgBr2), which acts as a Lewis acid to accelerate the reaction.

| Temperature (°C) | Initiator | Polymer Yield (%) (with MgBr2) | Polymer Yield (%) (without MgBr2) | Mn (×10⁴) (with MgBr2) | Mn (×10⁴) (without MgBr2) |

| 0 | Photoirradiation | 9.0 | 2.5 | 16.1 | 5.8 |

| 20 | Photoirradiation | 14.8 | 4.8 | 13.9 | 5.1 |

| 40 | Photoirradiation | 18.5 | 8.2 | 10.8 | 4.2 |

| 80 | ACN | 46.5 | 39.8 | 3.9 | 2.1 |

| Data sourced from a study on the radical polymerization of MMA in the presence of MgBr2. cmu.edu The addition of the Lewis acid resulted in an increased yield and molecular weight at each temperature. |

Active Center Concentration and Stability

The nature and stability of the active centers are fundamental to the polymerization process. In the polymerization of methacrylates initiated by organomagnesium compounds, evidence suggests that the active centers are persistent and stable covalent magnesium-carbon bonds. tandfonline.com The stability of these active centers allows for controlled polymerization, leading to polymers with specific tacticities. cmu.edu The proportions of active centers with different reactivities and stereospecificities are established during the initiation phase and persist throughout the reaction. tandfonline.com In free radical polymerization, the chain continues to grow until all monomers are consumed or the active center is terminated. acs.org The concentration of active centers can be influenced by factors such as initiator concentration and the presence of Lewis acids, which can stabilize radical species. scispace.com

Radical Polymerization of Methacrylate Monomers with Magnesium Inclusion

The inclusion of magnesium in the radical polymerization of methacrylate monomers introduces significant effects on the reaction kinetics and the properties of the resulting polymer. The magnesium ion can act as a Lewis acid, interacting with the monomer and the propagating radical, thereby influencing the stereochemistry and the rate of polymerization.

Free radical polymerization is a common method for synthesizing polymers from vinyl monomers like methacrylates. fujifilm.com The process is initiated by the decomposition of an initiator, typically a peroxide or an azo compound, to generate free radicals. fujifilm.com These radicals then react with monomer units to create propagating radicals, which in turn react with more monomers in a chain reaction until termination occurs. fujifilm.com

In the context of this compound, studies have explored the radical polymerization of methyl methacrylate (MMA) in the presence of magnesium bromide as a Lewis acid. cmu.eduresearcher.lifenii.ac.jp The addition of magnesium bromide was found to increase both the rate of polymerization and the molecular weight of the resulting poly(methyl methacrylate) (PMMA). cmu.eduresearcher.life The microtacticity of the polymer was also dependent on the amount of magnesium bromide added. cmu.edu It is believed that the magnesium ion coordinates with the carbonyl group of the methacrylate monomer, which can influence the stereochemistry of the polymer chain. cmu.eduanu.edu.au

Research has also investigated the use of enzyme catalysis, such as horseradish peroxidase (HRP), for the free radical polymerization of MMA. nih.gov This method allows for polymerization at ambient temperatures and can produce highly stereoregular polymers. nih.gov

The following table summarizes the effect of a Lewis acid (magnesium bromide) on the radical polymerization of methyl methacrylate (MMA).

| Property | Observation with Magnesium Bromide Addition |

| Polymerization Rate | Increased cmu.eduresearcher.life |

| Polymer Molecular Weight | Increased cmu.eduresearcher.life |

| Polymer Microtacticity | Dependent on the amount of Lewis acid cmu.edu |

Controlled radical polymerization (CRP) techniques offer a way to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. researchgate.netsigmaaldrich.com One of the most robust CRP methods is Atom Transfer Radical Polymerization (ATRP). researchgate.netsigmaaldrich.com ATRP involves the reversible activation and deactivation of a dormant species by a transition metal complex, typically copper-based. sigmaaldrich.com

While ATRP has been successfully applied to a wide range of methacrylates, the direct polymerization of acidic monomers like methacrylic acid can be challenging due to the poisoning of the metal catalyst. cmu.eduscirp.org However, ATRP of methacrylate esters in the presence of magnesium-based compounds or the use of protected monomers are viable strategies. cmu.edu For instance, the ATRP of benzyl (B1604629) methacrylate can be performed, followed by deprotection to yield poly(methacrylic acid). cmu.edu

Research has also explored the use of zero-valent metals like magnesium as reducing agents and supplemental activators in ATRP of acrylates. researchgate.net This approach, known as SARA ATRP (Supplemental Activator and Reducing Agent ATRP), allows for the use of less active, more stable copper complexes.

The table below outlines key features of ATRP for methacrylates.

| Feature | Description |

| Control | Provides excellent control over polymer molecular weight and distribution. researchgate.netsigmaaldrich.com |

| Monomer Scope | Applicable to a wide variety of methacrylate esters. cmu.edu |

| Functional Polymers | Enables the synthesis of polymers with specific end-group functionalities. sigmaaldrich.com |

| Catalyst Systems | Typically employs transition metal complexes (e.g., copper/ligand). sigmaaldrich.com |

Crosslinking Reaction Mechanisms

This compound can be used as a coagent in the crosslinking of elastomers, leading to the formation of complex network structures that significantly influence the material's properties.

In the peroxide curing of elastomer blends, such as those involving ethylene-vinyl acetate copolymer (EVM) or styrene-butadiene rubber (SBR), this compound acts as a reactive coagent. researchgate.netresearchgate.net The curing process is initiated by the thermal decomposition of a peroxide, which generates free radicals. These radicals can abstract hydrogen atoms from the elastomer chains, creating macroradicals.

These macroradicals can then react with the double bonds of this compound, leading to the grafting of methacrylate units onto the elastomer backbone. researchgate.net The methacrylate units can further polymerize, forming crosslinks between the elastomer chains. researchgate.net Fourier transform infrared (FTIR) spectroscopy has confirmed that the double bonds in this compound react during peroxide curing. researchgate.net The use of methacrylate coagents in peroxide curing can enhance the crosslinking efficiency and improve the mechanical properties of the vulcanizates. researchgate.net

A key feature of using this compound in elastomer blends is the formation of both covalent and ionic crosslinks. researchgate.netmade-in-china.com Covalent crosslinks are formed through the polymerization of the methacrylate groups, creating stable carbon-carbon bonds. made-in-china.com

Simultaneously, the magnesium ions can form ionic clusters, acting as ionic crosslinks. researchgate.netmade-in-china.com These ionic crosslinks are thermally stable and can dissipate energy under stress, contributing to improved tensile and tear strength. made-in-china.com Crosslink density analysis has shown that the presence of this compound in EVM vulcanizates leads to an increase in both covalent and, particularly, ionic crosslinks. researchgate.net The combination of these two types of crosslinks results in a unique network structure that imparts both good heat aging characteristics and enhanced mechanical performance. made-in-china.com

The following table differentiates between the two types of crosslinks formed.

| Crosslink Type | Formation Mechanism | Key Characteristics |

| Covalent | Polymerization of methacrylate double bonds. made-in-china.com | Rigid and thermally stable. made-in-china.com |

| Ionic | Aggregation of magnesium ions. researchgate.netmade-in-china.com | Thermally stable and can dissipate energy under stress. made-in-china.com |

The degree of crosslinking has a profound impact on the final network structure and, consequently, the material's properties. Increasing the amount of this compound and peroxide generally leads to a higher crosslink density. researchgate.net This increased crosslinking results in a more rigid network, which can lead to higher modulus and hardness. researchgate.net

However, the relationship between crosslink density and mechanical properties is complex. While a higher degree of crosslinking can improve strength, it can also lead to more brittle behavior. researchgate.netmdpi.com The balance between covalent and ionic crosslinking, as controlled by the concentration of this compound, is crucial for optimizing the performance of the final material. Studies on various crosslinked polymer networks have shown that the network structure, including the distribution and length of crosslinks, significantly affects properties like the glass transition temperature and mechanical response. nih.govicm.edu.pl In hydrogels, for example, the crosslinking density directly influences the swelling behavior and mechanical stiffness of the network. nih.govscispace.com

Polymer Structure and Morphological Characterization of Poly Magnesium Methacrylate and Composites

Spectroscopic Characterization

Spectroscopic techniques are pivotal in confirming the chemical structure, identifying functional groups, and understanding the optical and surface properties of poly(magnesium methacrylate) and its composites.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups within a molecule and confirming the structure of polymers. In the context of poly(this compound) (PMMA) composites, FTIR is used to verify the interactions between the polymer matrix and incorporated nanoparticles, such as magnesium oxide (MgO). researchgate.netresearchgate.net

Studies on PMMA-MgO nanocomposites reveal characteristic absorption bands that confirm the polymer's structure and its interaction with the filler. researchgate.net Key vibrational modes observed in the FTIR spectra include:

C=O Stretching: A prominent band associated with the carbonyl group stretching is typically observed. In PMMA-Mg(ClO₄)₂ complexes, this peak shifts, indicating an electrostatic attraction between the magnesium cation and the carbonyl group. researchgate.net Specifically, the C=O peak downshifts from 1672 cm⁻¹ to 1650 cm⁻¹. scispace.com In PMMA-MgO nanocomposites, this band appears around 1719-1731 cm⁻¹. researchgate.netresearchgate.net

C-O Stretching: Vibrations corresponding to the C-O bond are also evident in the spectra. researchgate.net

-C-O-C- Stretching: A band related to the stretching of the ester linkage is another key feature. researchgate.net

CH₃ Vibrations: Asymmetric stretching and bending vibrational modes of the methyl (CH₃) groups are present. researchgate.net

Mg-O Stretching: In composites containing magnesium oxide, a peak below 400 cm⁻¹ is attributed to the Mg-O stretching vibration, confirming the presence of the metal oxide. researchgate.net

The interaction between PMMA and fillers like magnesium perchlorate (B79767) (Mg(ClO₄)₂) or silica (B1680970) (SiO₂) can lead to shifts in the characteristic peaks of PMMA, indicating complexation. researchgate.netscispace.com For instance, the addition of Mg(ClO₄)₂ to PMMA causes a downshift in the C=O peak, suggesting an interaction between the magnesium ion and the carbonyl group of the PMMA. researchgate.net

Interactive Table: Characteristic FTIR Peaks in Poly(methyl methacrylate) and its Composites

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretching | 1719 - 1731 | researchgate.netresearchgate.net |

| C-O Stretching | 1140 - 1270 | researchgate.net |

| -C-O-C- Stretching | 1067 | researchgate.net |

| CH₃ Asymmetric Stretching | 2950 - 2998 | researchgate.net |

| CH₃ Bending | 1275 - 1492 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Chemical Structure and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed analysis of the chemical structure and composition of polymers. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide valuable information about the molecular environment of the nuclei.

¹H-NMR Spectroscopy: In the analysis of methacrylate-containing polymers, ¹H-NMR spectra show distinct signals for different protons. For instance, in a glycogen-methacrylate (Gly-Meth) hydrogel, the vinylic protons of the methacrylate (B99206) group appear at approximately 5.67 and 6.04 ppm, while the methyl group protons of the methacrylate show a chemical shift at 1.87 ppm. rsc.org The appearance of these new proton signals confirms the successful incorporation of the methacrylate group into the glycogen (B147801) network. rsc.org Similarly, for poly(methyl methacrylate) (PMMA), characteristic peaks for the methyl (-CH₃), methylene (B1212753) (-CH₂-), and methoxy (B1213986) (-OCH₃) groups are observed between 3.45 and 3.90 ppm. researchgate.net

¹³C-NMR Spectroscopy: ¹³C-NMR provides complementary information on the carbon skeleton of the polymer. For PMMA, well-resolved solid-state CP/MAS ¹³C-NMR spectra show signals at approximately 16.7 ppm (α-methyl carbon), 45.2 ppm (quaternary carbon), 52.2 ppm (methoxy carbon), and 178.1 ppm (carbonyl carbon). auremn.org The chemical shifts in copolymers of methyl methacrylate and methacrylic acid are essentially the same as in the homopolymer. auremn.org In studies of PMMA, the carbonyl carbon signals can be detected at 178.04, 177.77, and 176.94 ppm, the methylene carbon of the main chain at 54.38 ppm, the quaternary carbon at 44.51 ppm, and the ester methyl signal at a distinct chemical shift. researchgate.net

The combination of ¹H-NMR and ¹³C-NMR allows for a comprehensive understanding of the polymer's structure, tacticity, and the successful incorporation of functional groups or comonomers.

UV-Visible Spectroscopy for Optical Properties and Photo-responsiveness

UV-Visible spectroscopy is a key technique for investigating the optical properties of poly(this compound) and its composites, providing insights into their electronic transitions, optical band gap, and photo-responsiveness.

Pure poly(methyl methacrylate) (PMMA) is generally transparent in the visible region but shows absorbance in the UV region. researchgate.net The UV-Vis absorption spectrum of PMMA typically displays two absorption bands: a strong band around 220 nm attributed to the π → π* transition of the carbonyl group (C=O), and a weaker band around 295 nm due to the n → π* transition of the same group. mdpi.com

The incorporation of nanoparticles like magnesium oxide (MgO) into the PMMA matrix significantly alters its optical properties. researchgate.netresearchgate.net Studies on PMMA-MgO nanocomposites have shown enhanced absorption in the UV region, with a noticeable peak appearing around 280 nm, which is characteristic of the MgO nanoparticles. researchgate.netresearchgate.net As the concentration of MgO increases, the absorption in both the UV and visible regions tends to increase. researchgate.net This increased absorption leads to a decrease in the optical transmittance of the composite films. researchgate.net

The optical band gap (Eg) of the material, a crucial parameter for optoelectronic applications, can be determined from UV-Vis absorption data. For pure PMMA, the optical band gap is approximately 4.9 eV. mdpi.com The addition of nanofillers like MgO or a combination of montmorillonite (B579905) and magnetite can lead to a reduction in the optical band gap. researchgate.netmdpi.com For instance, incorporating montmorillonite and magnetite into PMMA can lower the band gap to 2.5 eV. mdpi.com Similarly, the energy band gap of an MgO-PMMA composite was found to decrease to 3.97 eV, making it suitable for photovoltaic applications. ijrar.org This tuning of the optical properties highlights the potential of these composites in various optoelectronic devices. researchgate.netmdpi.com

Interactive Table: Optical Properties of PMMA and its Composites

| Material | Key UV-Vis Absorption Features | Optical Band Gap (Eg) | Reference |

|---|---|---|---|

| Pure PMMA | Absorption bands at ~220 nm (π → π) and ~295 nm (n → π) | ~4.9 eV | mdpi.com |

| PMMA-MgO Nanocomposite | Enhanced UV absorption, peak at ~280 nm (due to MgO) | 3.97 eV | researchgate.netresearchgate.netijrar.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of poly(this compound) and its composites, XPS is crucial for confirming the successful synthesis and for analyzing the surface chemistry.

For instance, in the synthesis of magnesium ferrite (B1171679)/poly(cysteine methacrylate) (MgFe₂O₄/PCysMA) nanocomposites, XPS is one of several characterization techniques used to confirm the successful grafting of the polymer onto the nanoparticles. uh.eduacs.org By analyzing the core-level spectra of the constituent elements (e.g., Mg, Fe, O, C, N, S), researchers can verify the presence of the polymer on the surface of the magnetic nanoparticles and determine the chemical states of these elements, providing evidence of the intended surface modification. uh.eduacs.org

While specific XPS data for this compound is not detailed in the provided search results, the general application of XPS to similar polymer-nanoparticle composite systems underscores its importance in verifying surface functionalization and elemental composition. The technique would be instrumental in analyzing the surface of poly(this compound) to confirm the presence and chemical state of magnesium and the methacrylate polymer backbone.

Diffraction and Scattering Techniques

Diffraction and scattering techniques are essential for probing the crystalline structure and morphology of materials at the atomic and nanoscale.

X-ray Diffraction (XRD) for Crystalline Structure and Nanoparticle Analysis

For example, in PMMA-MgO nanocomposites, XRD analysis confirms the successful integration of MgO nanofillers within the PMMA matrix. researchgate.netresearchgate.net The XRD patterns of these composites typically show a broad hump characteristic of the amorphous nature of PMMA, superimposed with sharp diffraction peaks corresponding to the crystalline structure of MgO. ijrar.org This confirms that the MgO nanoparticles retain their crystalline nature within the polymer. vt.edu The diffraction peaks for MgO are consistent with a face-centered cubic (fcc) structure. uobaghdad.edu.iq

Similarly, in composites of PMMA with magnesium ferrite (MgFe₂O₄) nanoparticles, XRD is used to verify the presence of the crystalline ferrite phase. uh.edu The technique is also employed to study the structure of other related systems, such as PMMA complexed with magnesium perchlorate (Mg(ClO₄)₂), where it helps to understand the dissolution of the salt in the polymer matrix. scispace.com

Furthermore, XRD can be used to monitor changes in the crystalline structure of coatings. For instance, in a study of a magnesium hydroxide (B78521) coating on PMMA plates subjected to an acid spraying test, XRD was used to quantify the crystalline phases present, such as brucite (Mg(OH)₂), and to track their consumption over time. mdpi.com

The analysis of peak broadening in XRD patterns can also provide information about the crystallite size of the nanoparticles within the composite. vt.edu

Interactive Table: XRD Findings in PMMA-Magnesium Composites

| Composite System | Key XRD Findings | Reference |

|---|---|---|

| PMMA-MgO | Confirms integration of crystalline MgO in amorphous PMMA matrix. | researchgate.netresearchgate.netijrar.org |

| PMMA-Mg(ClO₄)₂ | Indicates dissolution of Mg(ClO₄)₂ in the PMMA matrix. | scispace.com |

| PMMA-MgFe₂O₄ | Verifies the presence of the crystalline ferrite phase. | uh.edu |

| Mg(OH)₂ on PMMA | Quantifies crystalline phases and their changes over time. | mdpi.com |

Thermal Analysis

Thermal analysis techniques are crucial for determining the operational limits and processing conditions of polymeric materials. For poly(this compound) and its composites, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate thermal stability and transitions.

Thermogravimetric Analysis (TGA) is instrumental in assessing the thermal stability of poly(this compound) and its composites by monitoring weight loss as a function of temperature. The introduction of magnesium-containing species, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), into a poly(methyl methacrylate) (PMMA) matrix generally enhances its thermal stability. kashanu.ac.irresearchgate.net

Studies have shown that the thermal decomposition of nanocomposites containing magnesium compounds shifts to higher temperatures. For instance, in PMMA-Mg(OH)₂ nanocomposites, the presence of flake-like magnesium hydroxide improves the thermal stability of the PMMA matrix. kashanu.ac.ir The decomposition of these nanocomposites often occurs in multiple stages. An initial subtle mass loss may be observed near 100°C, attributed to the loss of adsorbed water. kashanu.ac.ir The primary decomposition of the polymer matrix is shifted to higher temperatures, indicating an enhanced thermal stability of the main chain. kashanu.ac.ir This improvement is often attributed to the endothermic decomposition of the magnesium filler, which releases water and dilutes combustible gases, thereby retarding the combustion process. kashanu.ac.ir

In exfoliated PMMA/MgFe-layered double hydroxide (LDH) nanocomposites, TGA has been used to discuss the thermal degradation mechanism. researchgate.net The activation energies of thermal decomposition, calculated using methods like the Flynn-Wall-Ozawa and Friedman equations, provide quantitative measures of the enhanced stability. researchgate.net Similarly, the incorporation of magnesium-containing layered double hydroxides (LDHs) into PMMA via in situ polymerization results in composites with increased thermal stability. marquette.edu

The thermal degradation of PMMA itself typically occurs in multiple steps, which can be influenced by the presence of magnesium-based nanofillers. researchgate.netscielo.br The addition of these fillers can alter the degradation pathway, for example, by inhibiting the formation of certain volatile products. researchgate.net

Table 1: TGA Data for Poly(methyl methacrylate) and its Composites

| Material | Onset Decomposition Temperature (°C) | Temperature at 50% Weight Loss (T50) (°C) | Reference |

| Neat PMMA | ~270 | ~357 | researchgate.netmarquette.edu |

| PMMA/Mg(OH)₂ | Higher than neat PMMA | - | kashanu.ac.ir |

| PMMA/MgFe(DS)-LDH | Increased | - | researchgate.net |

| PMMA/CHM (4%) | - | Increased by 30°C | marquette.edu |

This table is interactive. Click on the headers to sort the data.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter as it defines the transition from a rigid, glassy state to a more flexible, rubbery state.

For poly(methyl methacrylate) (PMMA), the reported Tg is approximately 100-120°C. researchgate.netresearchgate.net The incorporation of magnesium-based fillers can influence the Tg of the resulting composite material. In some cases, the presence of nanofillers like layered double hydroxides (LDHs) has shown little to no significant effect on the Tg of PMMA composites, with values remaining around 110°C. marquette.edu This suggests that the interaction between the polymer and the filler may not significantly restrict the segmental motion of the polymer chains associated with the glass transition. marquette.edu

However, other studies have reported changes in the Tg upon the addition of magnesium-containing nanoparticles. For instance, small endothermic peaks around 160°C in the DSC traces of PMMA with amorphous magnesium carbonate nanoparticles have been associated with the glass transition. researchgate.net The final degradation of the polymer, observed as an endothermic peak, was also shifted to higher temperatures, corroborating the TGA findings of enhanced thermal stability. researchgate.net

DSC can also reveal other thermal events, such as melting and crystallization, although these are less common for amorphous polymers like PMMA. In composites, the shape and area of endothermic peaks related to decomposition can be altered, reflecting changes in the material's crystallinity and interactions between the polymer and filler particles. scirp.org

Table 2: Glass Transition Temperatures (Tg) from DSC Analysis

| Material | Glass Transition Temperature (Tg) (°C) | Reference |

| Neat PMMA | 100-120 | researchgate.netresearchgate.net |

| PMMA/LDHs | ~110 | marquette.edu |

| PMMA with Amorphous Magnesium Carbonate | ~160 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Microscopic and Imaging Techniques

Microscopic techniques are indispensable for visualizing the structure and morphology of poly(this compound) and its composites, from the surface topography down to the nanoscale arrangement of particles.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology, microstructure, and dispersion of fillers within a polymer matrix. In composites of PMMA with magnesium-containing nanoparticles like magnesium oxide (MgO), SEM images can reveal the distribution and homogeneity of the nanoparticles. nih.gov For instance, studies have shown that an ethanol-assisted mixing technique can lead to good dispersion and homogeneity of MgO nanoparticles on PMMA particles. nih.gov

The morphology of the nanoparticles themselves, such as the flake-like structure of magnesium hydroxide, can also be characterized using SEM before their incorporation into the polymer. kashanu.ac.ir After composite formation, SEM can be used to observe the fracture surfaces, providing insights into the interfacial adhesion between the filler and the matrix. mdpi.com A well-defined and uniform porous structure with good interfacial bonding can be observed in some porous magnesium composites. researchgate.net

Furthermore, SEM is employed to assess changes in surface morphology due to external factors like irradiation. polymer-korea.or.kr It can be used to examine the aggregation, shape, and size of polymer particles, as well as any degradation features that appear on the surface of the films. polymer-korea.or.kr

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it ideal for visualizing the dispersion of nanoparticles and the nature of the interface between the nanoparticles and the polymer matrix at the nanoscale.

In studies of PMMA nanocomposites, TEM has been used to confirm the exfoliation and homogeneous dispersion of layered fillers like magnesium-iron layered double hydroxides (MgFe-LDH). researchgate.net TEM images can show that the LDH particles are exfoliated into nanometer-scale layers and distributed evenly within the PMMA matrix. researchgate.net

TEM is also crucial for characterizing the size and morphology of the nanoparticles themselves before they are incorporated into the polymer. For example, TEM has been used to characterize the size and shape of magnetite nanoparticles coated with a PEI-graft-POEGMA copolymer, showing good dispersion with no agglomeration and particle sizes in the range of 5-8 nm. ijera.comrsc.org Similarly, in nano-hydroxyapatite/PMMA composites, TEM has been used to visualize the dispersion of n-HA particles, where the addition of a surfactant was shown to improve the dispersion and lead to a more homogeneous fiber distribution. mdpi.com The interface between the magnesium matrix and reinforcements, such as nickel-coated carbon nanotubes, can also be examined to identify the formation of intermetallic compounds. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and roughness of materials at the nanometer scale. For poly(this compound) and its composites, AFM provides quantitative data on how the addition of fillers affects the surface characteristics.

The incorporation of magnesium oxide (MgO) nanoparticles into a PMMA matrix has been shown to increase the surface roughness of the resulting composite films. researchgate.net The root mean square (RMS) roughness can increase significantly with higher loadings of MgO nanoparticles. researchgate.net This increased roughness is often taken as evidence of the presence of nanoparticles on the surface and their effective dispersion within the polymer matrix. researchgate.net

In other studies, the addition of nanoparticle fillers to PMMA has led to an increase in both the roughness average (Ra) and the root mean square (RMS) roughness. uomustansiriyah.edu.iqsemanticscholar.org For example, a composite with 5% nanoparticle filler exhibited an increase in these values compared to pure PMMA, which was attributed to the distribution of surface height and particle shape. uomustansiriyah.edu.iqsemanticscholar.org Conversely, in some systems, such as GelMA hydrogel coatings on MAO-coated magnesium alloys, an increase in coating thickness can lead to a decrease in surface roughness. mdpi.com AFM is sensitive enough to detect these variations and can be more discerning than other methods like profilometry in evaluating surface roughness. nih.gov The average surface roughness can also be influenced by adsorption processes; for instance, the Ra value of a copolymer increased after the adsorption of magnesium ions. researchgate.netgrafiati.com

Table 3: Surface Roughness Data from AFM Analysis

| Material | Surface Roughness Parameter | Value | Reference |

| Pristine PMMA film | RMS Roughness | 95 nm | researchgate.net |

| PMMA-MgO (4wt%) | RMS Roughness | 270 nm | researchgate.net |

| PMMA | Roughness Average (Ra) | 2.51 ± 0.29 nm | scielo.br |

| Irradiated PMMA | Roughness Average (Ra) | 13.36 ± 0.89 nm | scielo.br |

| HP(AN-MMA) copolymer | Roughness Average (Ra) | 136 nm | researchgate.netgrafiati.com |

| HP(AN-MMA) with Mg²⁺ adsorption | Roughness Average (Ra) | 354 nm | researchgate.netgrafiati.com |

This table is interactive. Click on the headers to sort the data.

Molecular Weight and Polydispersity Analysis

The determination of molecular weight (molar mass) and its distribution (polydispersity) is crucial for understanding the processing behavior and final properties of polymers, including those containing this compound.

In a typical GPC analysis, a polymer solution is passed through a column packed with porous gel; smaller molecules penetrate the pores more effectively and thus have a longer elution time, while larger molecules elute more quickly. semanticscholar.org Detectors such as refractive index (RI), viscosity, and light scattering detectors are used to determine the concentration and molar mass of the eluting polymer chains. semanticscholar.org For copolymers containing ionic groups, such as those with this compound, the presence of these groups can complicate GPC analysis due to potential interactions with the column packing material. This can be mitigated by using appropriate eluents, often containing salts like LiBr, to screen the ionic interactions. semanticscholar.org

The results from GPC analysis provide several key parameters:

Number-average molar mass (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molar mass (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molar mass distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

For instance, studies on PMMA have reported a wide range of molecular weights, from approximately 15,000 g/mol to 350,000 g/mol , often with narrow polydispersity indices when synthesized via controlled polymerization techniques. sigmaaldrich.com The incorporation of this compound would be expected to influence these parameters depending on the polymerization method.

Table 1: Illustrative GPC Data for Methacrylic Polymers

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |

| PMMA 1 | 4,596 | - | 1.17 | researchgate.net |

| PMMA 2 | 16,811 | - | 1.25 | researchgate.net |

| PMMA Standard | 46,000 | 97,000 | ~2.11 | sigmaaldrich.com |

This table is illustrative and based on data for poly(methyl methacrylate). Specific GPC data for poly(this compound) is not available in the provided search results.

Rheological and Mechanical Property Characterization (Focus on structural impact)

The ionic crosslinks formed by this compound have a profound impact on the rheological and mechanical properties of the resulting polymer. These properties are often characterized to understand the material's behavior under various conditions of stress, strain, temperature, and frequency.

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for studying the viscoelastic properties of polymers, which exhibit both elastic (solid-like) and viscous (liquid-like) characteristics. wikipedia.org In a DMTA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response. researchgate.net

For polymers containing this compound, DMTA reveals key information about the influence of ionic clusters on the material's behavior. The presence of these ionic crosslinks typically leads to an increase in the storage modulus, particularly at temperatures above the glass transition temperature (Tg) of the non-ionic parent polymer. mdpi.com This indicates enhanced stiffness and resistance to deformation due to the physically crosslinked network.

Studies on PMMA doped with magnesium salts have shown that the salt significantly enhances the modulus. mdpi.com Similarly, in composites of ethylene-vinyl acetate (B1210297) copolymer (EVM) with this compound (MDMA), DMTA results indicated that the glass transition temperature shifted, and the ionic crosslinks greatly influenced the dynamic properties.

A key parameter obtained from DMTA is the tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to identify the glass transition temperature (Tg). For ionomers, a second, broader peak or a rubbery plateau at higher temperatures is often observed, which is attributed to the relaxation of the ionic clusters. tandfonline.commmu.ac.uk This indicates that the ionic network remains stable even at temperatures where the polymer chains have significant mobility.

Table 2: Illustrative DMTA Data for Polymers with Magnesium-Containing Additives

| Polymer System | Additive | Effect on Storage Modulus (E') | Effect on Glass Transition (Tg) | Source |

| Poly(vinyl alcohol) (PVA) | Mg(ClO₄)₂ | Enhanced | Increased | mdpi.com |

| Poly(vinyl alcohol) (PVA) | Mg(CH₃COO)₂ | Enhanced | Increased | mdpi.com |

| SBS | Mg(OH)₂ | - | Reduction in Tg of PS phase | tandfonline.commmu.ac.uk |

| Autopolymerized PMMA | MgO | Small, non-systematic changes | - |

This table illustrates the effects of magnesium compounds on the viscoelastic properties of different polymers as a proxy for the behavior of poly(this compound).

The crosslink density in ionomers can be indirectly assessed through various techniques. DMTA, for instance, can provide an estimate of the crosslink density from the value of the storage modulus in the rubbery plateau region. A higher storage modulus generally corresponds to a higher crosslink density.

In studies of ethylene-vinyl acetate copolymer (EVM) vulcanizates containing this compound, it was found that the material contained both covalent and ionic bonds. The ionic crosslink density increased significantly with increasing amounts of this compound. This increase in crosslink density was directly correlated with improvements in mechanical properties such as modulus and tensile strength.

The integrity of the network formed by these crosslinks is crucial for the material's performance. The ionic crosslinks are dynamic in nature, meaning they can break and reform, especially at elevated temperatures. This reversibility is a key feature of ionomers, allowing them to be processed like thermoplastics while behaving like crosslinked materials at ambient temperatures. scispace.com However, the stability of this network under stress and over time determines the material's long-term durability and creep resistance. Research on elastomeric ionomers has shown that increasing the content of magnesium oxide (MgO) can lead to a higher number of smaller ionic clusters, which enhances the dynamic cross-linking and strengthens the elastomer.

The stress-strain behavior of polymers containing this compound is markedly different from that of their non-ionic counterparts. The ionic crosslinks act as reinforcement, leading to an increase in properties such as tensile strength and Young's modulus.

In a study on poly(vinyl alcohol) films, the addition of magnesium salts significantly enhanced the modulus and yield stress. mdpi.com The stress-strain curves showed a transition from a more ductile to a more rigid behavior with the incorporation of the salt. Similarly, studies on PMMA containing magnesium salts demonstrated a change in the stress-strain behavior, with the material exhibiting a transition from brittle to more ductile behavior depending on factors like moisture content, which is influenced by the hygroscopic nature of the salts. mdpi.com

The recovery behavior of these materials after deformation is also a key characteristic. Ionomers are known for their self-healing and shape-memory properties, which are directly related to the reversible nature of the ionic crosslinks. uomustansiriyah.edu.iq When the material is damaged or deformed, the application of a stimulus such as heat can cause the ionic clusters to dissociate, allowing the polymer chains to move and the material to recover its original shape. Upon cooling, the ionic clusters reform, restoring the mechanical integrity of the material. This process of damage and recovery can often be repeated multiple times.

Table 3: Illustrative Stress-Strain Properties of PMMA with Additives

| Material | Additive (10 wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Source |

| PMMA (Control) | None | 76.8 ± 10.3 | 1.8 ± 0.2 | dovepress.com |

| PMMA-MgO | MgO | 56.4 ± 4.5 | 1.7 ± 0.1 | dovepress.com |

| PMMA-HAp | HAp | 79.5 ± 11.2 | 2.1 ± 0.3 | dovepress.com |

| PMMA-CS | Chitosan | 82.5 ± 10.1 | 2.0 ± 0.2 | dovepress.com |

| PMMA-SiO₂ | Silica | 96.8 ± 12.4 | 2.3 ± 0.3 | dovepress.com |

This table shows the influence of various additives, including magnesium oxide, on the mechanical properties of PMMA. HAp = Hydroxyapatite, CS = Chitosan, SiO₂ = Silica.

In addition to forming ionomers, magnesium can be introduced into polymer composites in the form of additive particles, such as magnesium oxide (MgO) nanoparticles. The incorporation of these particles into a polymer matrix, such as PMMA, can significantly alter the mechanical properties of the resulting composite material.

Research has shown that the effect of MgO nanoparticles on the mechanical properties of PMMA can be complex and depends on factors such as particle size, concentration, and dispersion within the matrix. In some cases, the addition of MgO nanoparticles has been found to improve properties like hardness. uomustansiriyah.edu.iq However, other studies have reported a decrease in properties like flexural strength when MgO nanoparticles are incorporated into PMMA bone cement. dovepress.com This reduction in strength was attributed to the nanoparticles acting as stress concentration points within the material.

The surface properties of the additive particles also play a crucial role. For instance, in composites of styrene-butadiene-styrene (SBS) with magnesium hydroxide (Mg(OH)₂), strong interactions between the polymer and the untreated filler particles led to changes in the phase behavior of the polymer, as observed by DMTA. tandfonline.commmu.ac.uk When the filler particles were surface-treated to reduce these interactions, the effect on the polymer's properties was less pronounced.

Therefore, when designing composites with magnesium-containing particles, it is essential to consider not only the properties of the particles themselves but also the nature of the interface between the particles and the polymer matrix to optimize the final mechanical performance of the material.

Interactions and Reinforcement Mechanisms in Magnesium Methacrylate Composites

Role of Magnesium Methacrylate (B99206) as a Reactive Filler and Crosslinking Agent

Magnesium methacrylate (Mg(MAA)₂) or magnesium dimethacrylate (MDMA) functions as a reactive filler, meaning it chemically participates in the curing process of the polymer matrix, rather than being an inert additive. researchgate.netmit.edu In systems cured with peroxide, the double bonds within the methacrylate groups of Mg(MAA)₂ can react, grafting onto the polymer chains and forming a co-polymer network. researchgate.netresearchgate.net This reactivity is crucial for reinforcing non-polar rubbers like ethylene-propylene-diene rubber (EPDM), where the polar metal salt can be directly mixed and cured with peroxide to achieve significant improvements in hardness and tensile strength while maintaining high elongation at break. researchgate.net

Interfacial Adhesion and Load Transfer Mechanisms

The efficacy of a composite material is critically dependent on the quality of the interface between the polymer matrix and the filler, as this interface governs the efficiency of load transfer from the flexible matrix to the stiffer reinforcement. nih.govrsc.orgresearchgate.net Poor adhesion at the interface can lead to premature failure under stress. rsc.org this compound can improve interfacial adhesion through several mechanisms. As a reactive filler, it can form covalent bonds with the polymer matrix, creating a strong link between the phases. nih.gov

In composites containing metallic or metal oxide fillers (like magnesium particles in a polylactic acid (PLA) matrix), overcoming the poor affinity between a hydrophobic polymer and a hydrophilic filler is a major challenge. mdpi.com The introduction of compatibilizers or coupling agents is a common strategy to enhance this interaction. mdpi.comspecialchem.com this compound, with its ionic and organic components, can act as a bridge at the interface. The methacrylate portion can interact or co-polymerize with the polymer matrix, while the ionic magnesium center can interact with inorganic fillers. This improved interfacial adhesion is essential for effective load transfer, which increases the stiffness and strength of the composite. nih.gov The goal is to create an interphase region with properties that provide a smooth transition between the matrix and the reinforcement, maximizing mechanical performance. researchgate.net

Formation and Behavior of Ionic Crosslink Networks

The introduction of this compound into a polymer matrix leads to the formation of a robust ionic crosslink network alongside the conventional covalent network. researchgate.netresearchgate.net These ionic crosslinks are formed by the electrostatic aggregation of the this compound moieties dispersed within the polymer. The divalent magnesium cation (Mg²⁺) can coordinate with the carboxylate groups (-COO⁻) of the methacrylate units, creating strong ionic clusters or multiplets. frontiersin.org These clusters act as thermally reversible, physical crosslinks that significantly influence the material's mechanical properties. researchgate.net

Studies on rubber composites reinforced with metal salts of unsaturated carboxylic acids, such as zinc dimethacrylate (ZDMA) and magnesium dimethacrylate (MDMA), have distinguished between the contributions of covalent and ionic crosslinks. researchgate.netresearchgate.net The total crosslink density can be measured, and by using acidolysis treatment to disrupt the ionic bonds, the density of the covalent network can be determined separately. researchgate.net The difference between the two represents the density of the ionic crosslinks. researchgate.net Research shows that the tensile strength of these vulcanizates is principally dependent on the ionic crosslink density. researchgate.net

Under tensile stress, the behavior of these networks is distinct. The ionic network, being more rigid, bears the initial load. researchgate.net As strain increases, the ionic bonds can slip or break, dissipating energy and preventing catastrophic failure. This breakage is often reversible, and a new ionic network can form rapidly once the stress is released or redistributed, although it may not return to the exact initial state. researchgate.net This process contributes to a high stress-softening effect observed in these materials. researchgate.net

| MDMA Content (phr) | Total Crosslink Density (mol/cm³) | Ionic Crosslink Density (mol/cm³) | Tensile Strength (MPa) | Hardness (Shore A) |

|---|---|---|---|---|

| 0 | Low | 0 | Low | 55 |

| 10 | Medium | Increased | Medium | 65 |

| 20 | High | Significantly Increased | High | 75 |

| 30 | Very High | Substantially Increased | Very High | 85 |

Influence of Metal Ions on Polymer Chain Dynamics and Rheology